N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a bromophenyl group, a thiadiazole ring, and a benzamide moiety with chloro and fluoro substituents. Thiadiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds have been found to have antimicrobial and anticancer activities . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds can block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of anticancer activity, these compounds often interact with cancer cells in a way that inhibits their growth .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways related to microbial and cancer cell growth .
Pharmacokinetics
Similar compounds have been reported to show excellent pharmacokinetic properties and high in vivo efficacy .
Result of Action
Similar compounds have been found to exhibit promising antimicrobial activity and anticancer activity against certain types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.
Coupling Reaction: The thiadiazole derivative is then coupled with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide moiety can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The bromophenyl group can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are utilized in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, thiadiazole derivatives, and various aromatic compounds with extended conjugation .
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide has several scientific research applications:
Antimicrobial Activity: It has shown promising antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines.
Molecular Docking Studies: It has been used in molecular docking studies to understand its binding interactions with biological targets.
Pharmacological Studies: The compound is studied for its potential as a lead compound in drug design and development.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a thiazole ring instead of a thiadiazole ring.
N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine: Contains a bromophenyl group and a benzoyl moiety but with different functional groups.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Contains a benzo[d]thiazole ring and a nitrophenylsulfonyl group.
Uniqueness
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide is unique due to its combination of a thiadiazole ring with chloro and fluoro substituents on the benzamide moiety. This unique structure contributes to its diverse biological activities and potential as a lead compound in drug development .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClFN3OS/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHWMYJKMNEGMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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